An In-depth Technical Guide to the Physical Properties of (S)-benzyl 2-hydroxy-2-phenylacetate
An In-depth Technical Guide to the Physical Properties of (S)-benzyl 2-hydroxy-2-phenylacetate
Introduction
(S)-benzyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical industry. Its stereospecific structure plays a crucial role in its biological activity, making a thorough understanding of its physical properties essential for drug development, formulation, and quality control.[1][2][3][4] This technical guide provides a comprehensive overview of the key physical characteristics of (S)-benzyl 2-hydroxy-2-phenylacetate, detailing the experimental methodologies for their determination and the scientific principles underpinning these properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Chemical Identity
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IUPAC Name: benzyl (2S)-2-hydroxy-2-phenylacetate
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Synonyms: Benzyl (S)-(+)-mandelate, L-(+)-Mandelic acid benzyl ester
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CAS Number: 62173-99-3
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Molecular Formula: C₁₅H₁₄O₃
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Molecular Weight: 242.27 g/mol
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Chemical Structure:
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SMILES: O=C(OCC1=CC=CC=C1)C2=CC=CC=C2
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InChI Key: JFKWZVQEMSKSBU-AWEZNQCLSA-N
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Melting Point
The melting point of a crystalline solid is a critical physical property that provides information about its purity. Pure compounds typically exhibit a sharp melting point range, while impurities tend to depress and broaden this range. For chiral compounds like (S)-benzyl 2-hydroxy-2-phenylacetate, the melting point can also differ from its racemic mixture.
Experimental Data
| Compound | Melting Point (°C) |
| (S)-benzyl 2-hydroxy-2-phenylacetate | 107 |
| (R)-benzyl 2-hydroxy-2-phenylacetate | 104-107 |
| (DL)-benzyl 2-hydroxy-2-phenylacetate (racemic) | 93-98 |
Note: The reported melting points can have slight variations depending on the experimental conditions and the purity of the sample.
Protocol for Melting Point Determination
The determination of melting point is typically performed using a capillary melting point apparatus.[5][6][7][8]
Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Step-by-Step Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a rapid rate initially to determine an approximate melting point. Then, repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.[8]
Self-Validating System: The sharpness of the melting point range serves as an internal indicator of purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.
Solubility
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability and formulation development.[9][10][11][12][13] Understanding the solubility of (S)-benzyl 2-hydroxy-2-phenylacetate in various solvents is critical for designing appropriate dosage forms and purification processes.
Experimental Data
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | 20 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Water | Poorly soluble |
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12][13]
Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of (S)-benzyl 2-hydroxy-2-phenylacetate to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated, representing the equilibrium solubility. Constant temperature control is vital as solubility is temperature-dependent.
Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that equilibrium was reached from a state of saturation.
Optical Rotation
As a chiral molecule, (S)-benzyl 2-hydroxy-2-phenylacetate rotates the plane of plane-polarized light. This property, known as optical activity, is a fundamental characteristic used to identify and differentiate enantiomers.[14][15][16] The specific rotation is a standardized measure of this rotation.
Experimental Data
| Enantiomer | Specific Rotation ([α]) | Conditions |
| (S)-benzyl 2-hydroxy-2-phenylacetate | +55° | c = 1 in chloroform, at 25°C and 589 nm (D-line) |
| (R)-benzyl 2-hydroxy-2-phenylacetate | -31° to -37° | c = 1 in acetonitrile, at 20°C and 589 nm (D-line) |
Note: The sign and magnitude of the specific rotation can be influenced by the solvent, temperature, and wavelength of light used.
Protocol for Measuring Specific Rotation
The specific rotation is measured using a polarimeter.[14][15][17][18]
Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The instrument measures the angle by which the plane of polarization is rotated. The specific rotation is then calculated using Biot's law.
Step-by-Step Methodology:
-
Solution Preparation: Accurately prepare a solution of (S)-benzyl 2-hydroxy-2-phenylacetate of known concentration in a suitable solvent (e.g., chloroform or acetonitrile).
-
Polarimeter Calibration: Calibrate the polarimeter using a blank solvent.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed angle of rotation.
-
Calculation: Calculate the specific rotation using the following formula: [α] = α / (l * c) Where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
l is the path length of the polarimeter cell in decimeters (dm)
-
c is the concentration of the solution in g/mL
-
Causality Behind Experimental Choices: The use of a specific wavelength (typically the sodium D-line at 589 nm) and a controlled temperature is essential for obtaining reproducible and standardized specific rotation values.
Self-Validating System: The measurement should be repeated at different concentrations to ensure a linear relationship between the observed rotation and concentration, confirming the reliability of the data.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.[19][20]
Expected Chemical Shifts (δ) in CDCl₃:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (C₆H₅-CH and C₆H₅-CH₂) | ~7.2-7.5 | Multiplet | 10H |
| Methine proton (-CH(OH)-) | ~5.1 | Singlet/Doublet | 1H |
| Methylene protons (-O-CH₂-) | ~5.2 | Singlet/AB quartet | 2H |
| Hydroxyl proton (-OH) | Variable | Broad Singlet | 1H |
Interpretation:
-
The signals in the aromatic region (7.2-7.5 ppm) correspond to the ten protons of the two phenyl groups.
-
The methine proton adjacent to the hydroxyl and phenyl groups is expected to appear as a singlet or a doublet depending on the coupling with the hydroxyl proton.
-
The benzylic methylene protons are diastereotopic and may appear as an AB quartet, though they are often observed as a singlet.
-
The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature due to hydrogen bonding.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[21][22][23][24][25]
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3500-3200 | Broad, Strong |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (alkane) | 3000-2850 | Medium |
| C=O (ester) | ~1730 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ester) | 1300-1000 | Strong |
Interpretation:
-
A broad and strong absorption in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, broadened by hydrogen bonding.
-
A strong, sharp peak around 1730 cm⁻¹ indicates the presence of the ester carbonyl (C=O) group.
-
Absorptions in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic rings.
-
Strong bands in the fingerprint region, particularly between 1300-1000 cm⁻¹, correspond to the C-O stretching vibrations of the ester and alcohol functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.[26][27][28]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 242 corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 107: Benzylic cation (C₇H₇⁺) or hydroxytropylium ion, resulting from the cleavage of the ester bond.
-
m/z = 105: Benzoyl cation (C₆H₅CO⁺), formed by rearrangement and loss of the benzyl alcohol moiety.
-
m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from benzyl-containing compounds.
-
m/z = 77: Phenyl cation (C₆H₅⁺).
-
Interpretation: The fragmentation pattern is dominated by cleavages at the ester linkage and benzylic positions, which are relatively weak bonds. The formation of stable carbocations like the tropylium ion is a characteristic feature.
Significance in Drug Development
The physical properties of (S)-benzyl 2-hydroxy-2-phenylacetate are not merely academic data points; they have profound implications for its development as a pharmaceutical agent.
-
Chirality and Biological Activity: The stereochemistry of a drug is paramount as biological systems, being chiral themselves, often interact differently with each enantiomer. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2][3][4][29] Therefore, ensuring the enantiomeric purity of (S)-benzyl 2-hydroxy-2-phenylacetate, often verified by optical rotation, is a critical quality control parameter.
-
Solubility and Bioavailability: The poor aqueous solubility of this compound presents a challenge for oral drug delivery. Formulation strategies such as salt formation, co-solvents, or advanced drug delivery systems may be required to enhance its dissolution and subsequent absorption in the body.[9][10][11][12][13]
-
Melting Point and Solid-State Stability: The melting point is a key parameter for assessing the purity and physical stability of the solid form of the drug. Changes in the melting point could indicate degradation or polymorphic transitions, which can affect the drug's performance.
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for Shake-Flask Solubility Assay.
Conclusion
A comprehensive understanding of the physical properties of (S)-benzyl 2-hydroxy-2-phenylacetate is fundamental to its successful development as a pharmaceutical entity. This guide has detailed the key physicochemical parameters, provided robust experimental protocols for their determination, and highlighted their significance in the context of drug discovery and development. By adhering to these principles and methodologies, researchers can ensure the quality, safety, and efficacy of drug candidates based on this important chiral molecule.
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